Butanoic acid, 4-bromo-3-hydroxy-, methyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-4-bromo-3-hydroxybutanoate is an organic compound with the molecular formula C5H9BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-4-bromo-3-hydroxybutanoate typically involves the bromination of methyl 3-hydroxybutanoate. One common method is to start with methyl 3-hydroxybutanoate and treat it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of Methyl (3R)-4-bromo-3-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (3R)-4-bromo-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol under reflux conditions.
Major Products Formed:
Oxidation: Methyl 3-oxo-4-hydroxybutanoate.
Reduction: Methyl (3R)-3-hydroxybutanoate.
Substitution: Methyl (3R)-4-hydroxy-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-4-bromo-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature, helping to understand stereoselectivity in biological systems.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Wirkmechanismus
The mechanism of action of Methyl (3R)-4-bromo-3-hydroxybutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through covalent or non-covalent interactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of different products.
Vergleich Mit ähnlichen Verbindungen
Methyl (3R)-3-hydroxybutanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl (3R)-4-chloro-3-hydroxybutanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Methyl (3R)-4-fluoro-3-hydroxybutanoate: Contains a fluorine atom, which significantly alters its chemical behavior due to the high electronegativity of fluorine.
Uniqueness: Methyl (3R)-4-bromo-3-hydroxybutanoate is unique due to the presence of both a bromine atom and a hydroxyl group, providing a versatile platform for various chemical transformations. Its chiral nature also makes it valuable in stereoselective synthesis and studies.
Eigenschaften
Molekularformel |
C5H9BrO3 |
---|---|
Molekulargewicht |
197.03 g/mol |
IUPAC-Name |
methyl (3R)-4-bromo-3-hydroxybutanoate |
InChI |
InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
MBBQAVVBESBLGH-SCSAIBSYSA-N |
Isomerische SMILES |
COC(=O)C[C@H](CBr)O |
Kanonische SMILES |
COC(=O)CC(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.